molecular formula C12H12F4O2 B2579739 Cyclopropyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol CAS No. 1443343-55-2

Cyclopropyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol

Cat. No.: B2579739
CAS No.: 1443343-55-2
M. Wt: 264.22
InChI Key: KTLZZWOABBSWRK-UHFFFAOYSA-N
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Description

Cyclopropyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol is a chemical compound with the molecular formula C12H12F4O2 It is characterized by the presence of a cyclopropyl group attached to a phenyl ring, which is further substituted with a tetrafluoroethoxy group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction using reagents such as diazomethane or Simmons-Smith reagents.

    Substitution on the Phenyl Ring: The phenyl ring is functionalized with a tetrafluoroethoxy group through nucleophilic substitution reactions, often using tetrafluoroethanol and a suitable leaving group.

    Introduction of the Methanol Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst, lithium aluminum hydride (LiAlH4)

    Substitution: Tetrafluoroethanol, diazomethane, Simmons-Smith reagents

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Hydrocarbons

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Cyclopropyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Cyclopropyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.

    Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

    Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Cyclopropyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol can be compared with other similar compounds, such as:

    Cyclopropyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]methylamine: Similar structure but with an amine group instead of a methanol group.

    Cyclopropyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]ethanol: Similar structure but with an ethanol group instead of a methanol group.

Properties

IUPAC Name

cyclopropyl-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F4O2/c13-11(14)12(15,16)18-9-3-1-2-8(6-9)10(17)7-4-5-7/h1-3,6-7,10-11,17H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTLZZWOABBSWRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC(=CC=C2)OC(C(F)F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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